molecular formula C13H18BrN B12977619 (S)-1-(4-Bromophenethyl)-2-methylpyrrolidine

(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine

Cat. No.: B12977619
M. Wt: 268.19 g/mol
InChI Key: MFJANXMDJVMTMS-NSHDSACASA-N
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Description

(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 4-bromophenethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenethyl)-2-methylpyrrolidine typically involves the reaction of (S)-2-methylpyrrolidine with 4-bromophenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding phenethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Phenethyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenethyl)-2-methylpyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The bromophenethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to specific receptors and modulate their activity. Additionally, the pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Bromo-α-methylbenzyl alcohol
  • (S)-4-Bromophenethyl alcohol
  • Benzyl[(S)-beta-methyl-4-bromophenethyl] sulfone

Uniqueness

(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenethyl group and the methyl group on the pyrrolidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

(2S)-1-[2-(4-bromophenyl)ethyl]-2-methylpyrrolidine

InChI

InChI=1S/C13H18BrN/c1-11-3-2-9-15(11)10-8-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3/t11-/m0/s1

InChI Key

MFJANXMDJVMTMS-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CCCN1CCC2=CC=C(C=C2)Br

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)Br

Origin of Product

United States

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